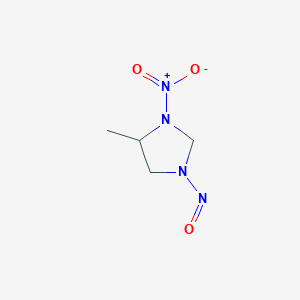
4-Methyl-3-nitro-1-nitrosoimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-nitro-1-nitrosoimidazolidine is a heterocyclic compound featuring an imidazolidine ring substituted with methyl, nitro, and nitroso groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-1-nitrosoimidazolidine typically involves the nitration and nitrosation of imidazolidine derivatives. One common method includes the reaction of 4-methylimidazolidine with nitric acid and nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using sulfuric acid as a catalyst to facilitate the nitration and nitrosation processes .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-nitro-1-nitrosoimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to amine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 4-Methyl-3,5-dinitro-1-nitrosoimidazolidine.
Reduction: Formation of 4-Methyl-3-amino-1-nitrosoimidazolidine.
Substitution: Formation of various substituted imidazolidine derivatives depending on the electrophile used.
Scientific Research Applications
4-Methyl-3-nitro-1-nitrosoimidazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a mutagenic agent in genetic studies.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-1-nitrosoimidazolidine involves its interaction with cellular components, leading to various biochemical effects. The nitroso group can form reactive intermediates that interact with nucleophiles in biological systems, potentially leading to DNA damage and mutagenesis. The nitro group can undergo reduction to form reactive nitrogen species, which can further interact with cellular targets .
Comparison with Similar Compounds
- 4-Methyl-3-nitroimidazolidine
- 3-Nitro-1-nitrosoimidazolidine
- 4-Methyl-1-nitrosoimidazolidine
Comparison: 4-Methyl-3-nitro-1-nitrosoimidazolidine is unique due to the presence of both nitro and nitroso groups on the imidazolidine ring. This dual substitution imparts distinct chemical reactivity and biological activity compared to similar compounds that may only have one of these functional groups.
Properties
CAS No. |
93000-59-0 |
|---|---|
Molecular Formula |
C4H8N4O3 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-methyl-3-nitro-1-nitrosoimidazolidine |
InChI |
InChI=1S/C4H8N4O3/c1-4-2-6(5-9)3-7(4)8(10)11/h4H,2-3H2,1H3 |
InChI Key |
SKSNXRBGBJBGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CN1[N+](=O)[O-])N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















